

Comparative Guide to the Synthesis of (+)-Intermedine

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Compound of Interest

Compound Name: (+)-Intermedine

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This guide provides a comparative analysis of published methodologies for the total and enantioselective synthesis of **(+)-Intermedine**, a pyrrolizidine alkaloid. The information is intended for researchers, scientists, and drug development professionals seeking to understand and potentially replicate these synthetic routes.

Introduction

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid found in various plant species. Due to its biological activities, including potential antitumor properties, the synthesis of **(+)-Intermedine** and its analogues has been a subject of interest in medicinal and organic chemistry.^{[1][2]} This guide compares different synthetic strategies, focusing on their efficiency, stereochemical control, and overall approach.

Comparison of Synthetic Strategies

The synthesis of **(+)-Intermedine** and other pyrrolizidine alkaloids can be broadly categorized into racemic and asymmetric approaches. Many modern strategies focus on enantioselective synthesis to obtain the desired stereoisomer. A common retrosynthetic disconnection involves the esterification of a necine base with a necic acid. For **(+)-Intermedine**, the necine base is (-)-retronecine and the necic acid is (+)-trachelanthic acid.

Strategy	Key Features	Reported Overall Yield	Stereocontrol	Reference
Zalkow et al. (1985)	Coupling of (-)-retronecine with protected (+)-trachelanthic acid.	Not explicitly stated for (+)-Intermedine alone.	Relies on the stereochemistry of the natural product-derived starting material, (-)-retronecine.	[1][2]
Lindsley et al. (2012) - Synthesis of (+)-Amabiline	Convergent enantioselective synthesis of a related alkaloid, (+)-amabiline, from (-)-supinidine and (-)-viridifloric acid.	6.2%	Employs a novel methodology for the asymmetric synthesis of the unsaturated pyrrolizidine core.	[3]

Detailed Experimental Protocols

General Approach from Zalkow et al. (1985)

This synthesis involves the coupling of (-)-retronecine, obtained from the hydrolysis of monocrotaline, with a derivative of (+)-trachelanthic acid.

1. Synthesis of (+)-Trachelanthic Acid:

- Detailed procedures for the synthesis of (-)- and (+)-trachelanthic acids are a prerequisite for this synthesis.[1]

2. Coupling Reaction:

- The isopropylidene derivative of (+)-trachelanthic acid is regiospecifically coupled at the C-9 position of (-)-retronecine.[1]

3. Hydrolysis:

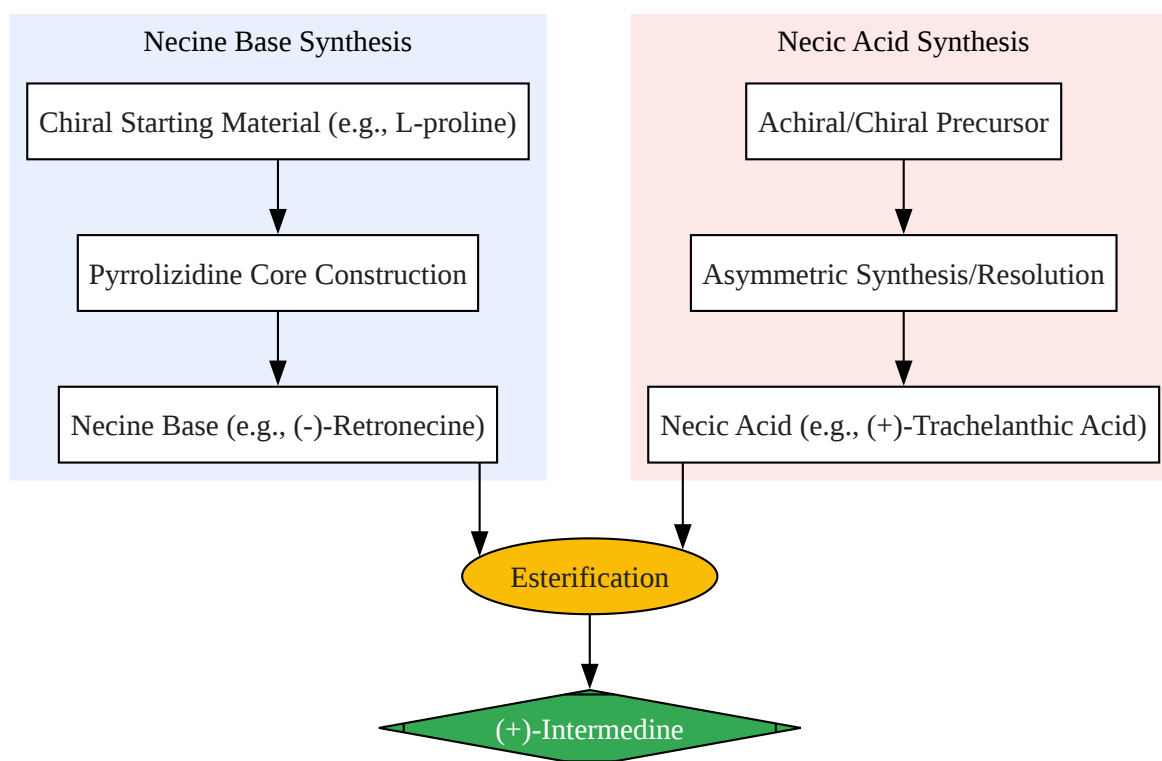
- The resulting intermediate is hydrolyzed to yield **(+)-Intermedine**.^[1]

4. N-Oxide Formation (Optional):

- Subsequent oxidation can lead to the formation of Intermedine N-oxide, which has also been studied for its biological activity.^[1]

Conceptual Workflow for Pyrrolizidine Alkaloid Synthesis

The synthesis of pyrrolizidine alkaloids like **(+)-Intermedine** often follows a convergent approach where the necine base and the necic acid are synthesized separately and then coupled.



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Caption: Convergent synthesis of **(+)-Intermedine**.

Signaling Pathways and Biological Activity

While this guide focuses on the chemical synthesis, it is important to note the biological context of **(+)-Intermedine**. As a pyrrolizidine alkaloid, it exhibits hepatotoxicity. Studies have shown that Intermedine can induce cytotoxicity in hepatocytes.^{[4][5][6]}

Mechanism of Intermedine-Induced Hepatotoxicity

Intermedine has been shown to induce apoptosis in hepatocytes through a mitochondria-mediated pathway. This involves the overproduction of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the release of cytochrome c, which in turn activates the caspase-3 pathway.^{[4][5]}



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Caption: Intermedine-induced apoptosis pathway.

This guide provides a snapshot of the synthetic strategies for **(+)-Intermedine**. For detailed step-by-step protocols, it is essential to consult the primary literature cited. The choice of a particular synthetic route will depend on the specific requirements of the research, including the desired scale, enantiopurity, and available starting materials.

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